![molecular formula C10H10Br2O2 B14163929 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane CAS No. 36542-72-0](/img/structure/B14163929.png)
2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of oxirane, also known as an epoxide, which is characterized by a three-membered ring containing an oxygen atom. The presence of bromine atoms and a methyl group on the phenoxy ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane typically involves the reaction of 2,3-dibromo-4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted phenoxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, sodium hydroxide, or amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized phenoxy derivatives.
Applications De Recherche Scientifique
2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-methylphenoxy)methyl]oxirane
- 2-[(4-bromo-2-methylphenoxy)methyl]oxirane
- 2-[(2-chlorophenoxy)methyl]oxirane
Uniqueness
2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane is unique due to the presence of two bromine atoms and a methyl group on the phenoxy ring. This structural feature imparts distinct reactivity and potential applications compared to other similar compounds. The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
36542-72-0 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-[(2,3-dibromo-4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-3-8(10(12)9(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Clé InChI |
NXIFLHKNGSUALF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OCC2CO2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


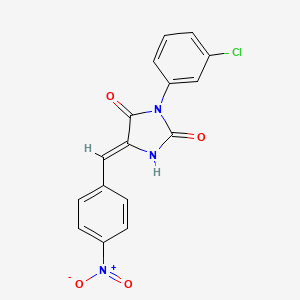
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
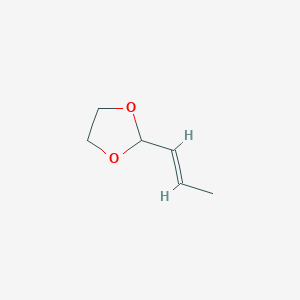
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
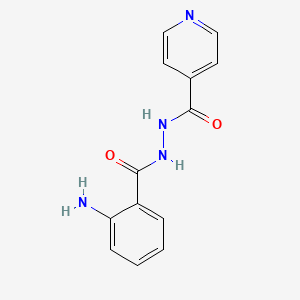

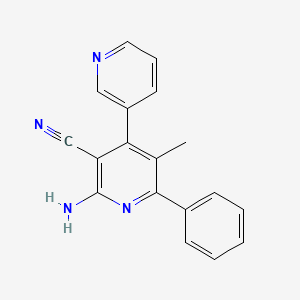
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
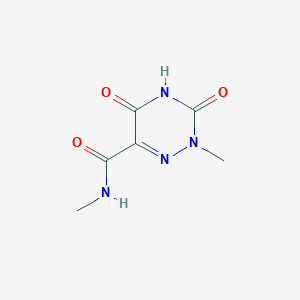
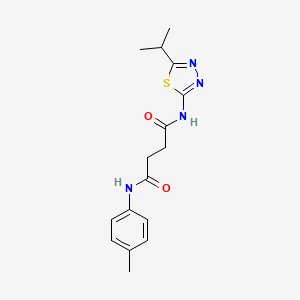
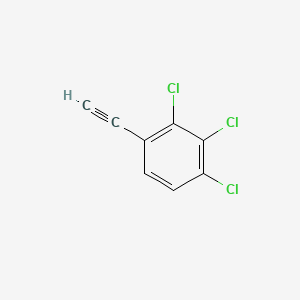
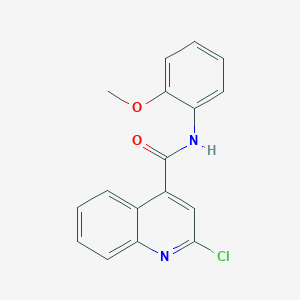
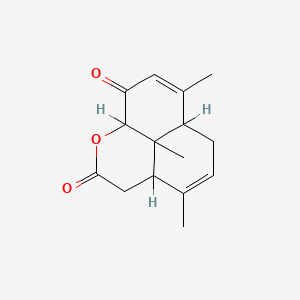
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
